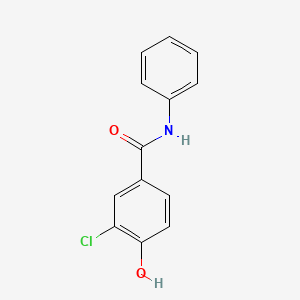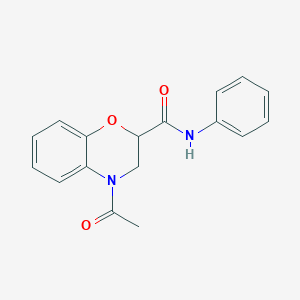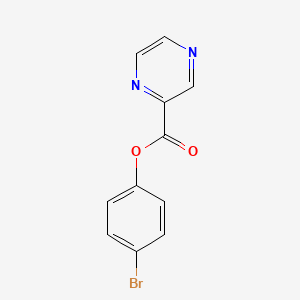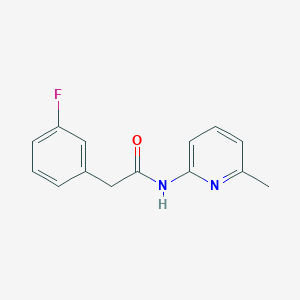
3-chloro-4-hydroxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring, along with a phenyl group attached to the nitrogen atom of the amide group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-hydroxy-N-phenylbenzamide can be achieved through various methods. One common approach involves the condensation of 3-chloro-4-hydroxybenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium can be employed to facilitate the hydroxylation of the benzene ring, ensuring regioselectivity and high yields .
化学反応の分析
Types of Reactions
3-chloro-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, ethanol
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-N-phenylbenzamide
Reduction: Formation of 3-chloro-4-hydroxy-N-phenylbenzylamine
Substitution: Formation of 3-substituted-4-hydroxy-N-phenylbenzamide derivatives
科学的研究の応用
3-chloro-4-hydroxy-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3-chloro-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amide groups play crucial roles in forming hydrogen bonds with target proteins, stabilizing the inhibitor-protein complex .
類似化合物との比較
Similar Compounds
- 4-chloro-N-phenylbenzamide
- 3-chloro-4-methoxy-N-phenylbenzamide
- 3-chloro-4-hydroxy-N-methylbenzamide
Uniqueness
3-chloro-4-hydroxy-N-phenylbenzamide is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo regioselective hydroxylation and its potential as a kinase inhibitor set it apart from other similar compounds .
特性
IUPAC Name |
3-chloro-4-hydroxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNDZKBMCXKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)


![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)


![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)


![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)

![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)
